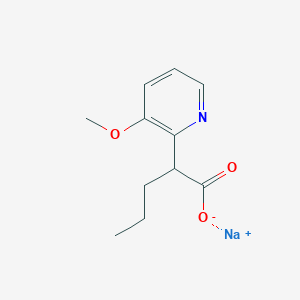
Sodium 2-(3-methoxypyridin-2-yl)pentanoate
説明
Molecular Structure Analysis
The molecular weight of Sodium 2-(3-methoxypyridin-2-yl)pentanoate is 231.23 . The InChI code for the compound is 1S/C11H15NO3.Na/c1-3-5-8(11(13)14)10-9(15-2)6-4-7-12-10;/h4,6-8H,3,5H2,1-2H3,(H,13,14);/q;+1/p-1 .Physical And Chemical Properties Analysis
Sodium 2-(3-methoxypyridin-2-yl)pentanoate is a white powder that is soluble in water and organic solvents like ethanol, methanol, and acetonitrile. Its melting point is 212-216 °C.科学的研究の応用
Implications for Microbial Food Safety
Research has highlighted the crucial role of sodium salts, including sodium chloride and its derivatives, in ensuring the microbiological safety and quality of food products. Sodium salts are indispensable in inhibiting the growth and toxin production of pathogenic microorganisms like Clostridium botulinum in processed meats and cheeses. Their antimicrobial properties are essential for the production of safe, wholesome foods, underscoring the balance between sodium reduction in diets and maintaining food safety standards (Taormina, 2010).
Room-Temperature Stationary Sodium-Ion Batteries
Sodium 2-(3-methoxypyridin-2-yl)pentanoate's potential applications in energy storage have been explored, particularly in room-temperature stationary sodium-ion batteries. These batteries are attractive for large-scale electric energy storage applications due to the abundant resources and low cost of sodium. The research encompasses electrode materials, electrolytes, and sodium storage mechanisms, aiming to develop low-cost, long-life sodium-ion batteries for future energy storage systems (Pan, Hu, & Chen, 2013).
Innovations in Food Preservation
Sodium salts, including sodium benzoate and sodium lactate, are pivotal in food preservation. They extend the shelf life of food products by preventing microbial growth. While these additives are essential for food safety, the literature also discusses their potential health impacts, advocating for a balanced approach to their use in the food industry (Piper & Piper, 2017).
Contributions to Energy Storage Materials
The development of sodium-ion battery cathodes, such as fluorophosphate Na-ion cathodes, highlights the importance of sodium salts in enhancing energy storage solutions. Research in this area focuses on overcoming limitations in sodium extraction and improving battery performance, underscoring the potential of sodium-based materials in next-generation batteries (Dacek, Richards, Kitchaev, & Ceder, 2016).
Safety And Hazards
特性
IUPAC Name |
sodium;2-(3-methoxypyridin-2-yl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.Na/c1-3-5-8(11(13)14)10-9(15-2)6-4-7-12-10;/h4,6-8H,3,5H2,1-2H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYGNPLAZIODPD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=CC=N1)OC)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(3-methoxypyridin-2-yl)pentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




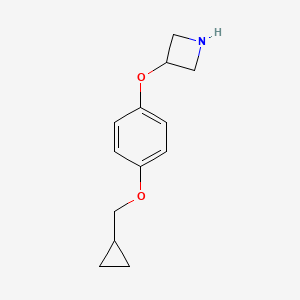

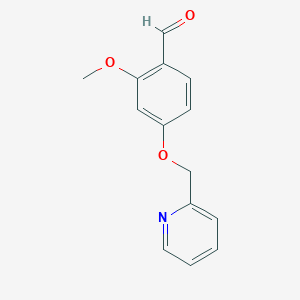



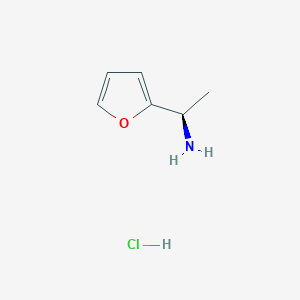
![Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane](/img/structure/B1407724.png)

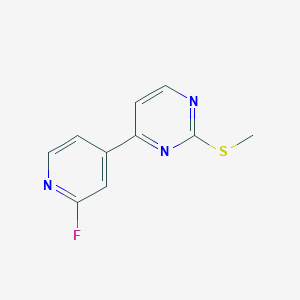
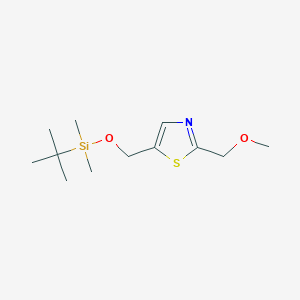
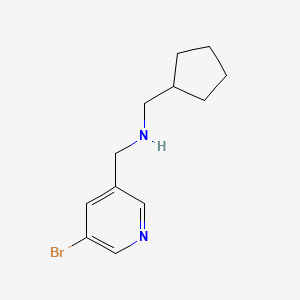
![2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407731.png)